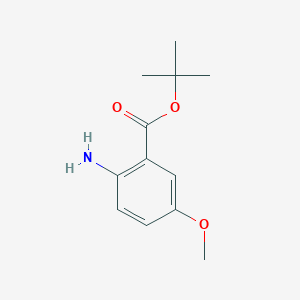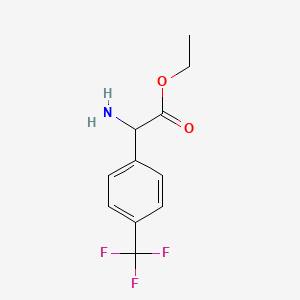
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate is a fluorinated organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino and ethyl ester group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of receptors like 5-HT2A. This modulation can influence various signaling pathways, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2-(4-Trifluoromethylphenyl)ethylamine
Comparison: Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,2,15H2,1H3 |
InChI Key |
RBBDBFMYLFXDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



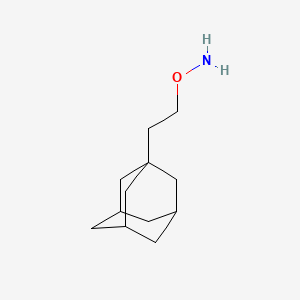
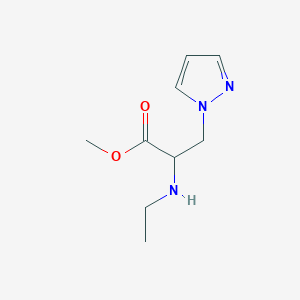
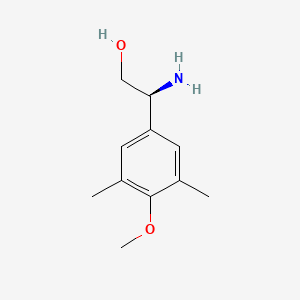
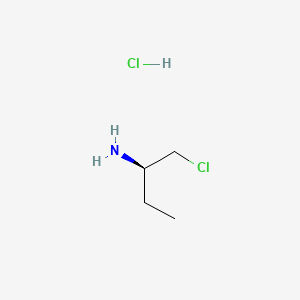
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
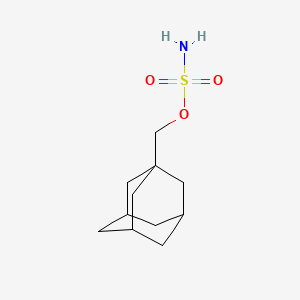
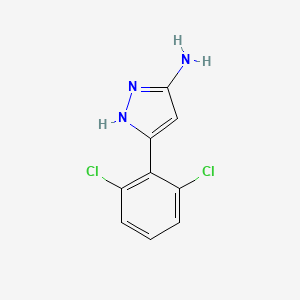

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
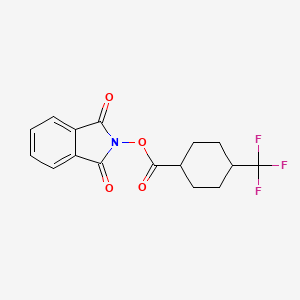
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
